N-[(3-methylphenyl)methyl]acetamide
Description
This compound serves as a model for studying substituent effects on physicochemical and spectroscopic properties. Key data from the evidence include:
- Melting Point: 92.67°C .
- Molecular Weight: 149.18 g/mol .
- Density: 1.07 g/cm³ .
- Structure: The acetamide group (-NH-CO-CH₃) is directly attached to the phenyl ring, with a methyl substituent at the meta position. The crystal structure of the related compound 2-chloro-N-(3-methylphenyl)acetamide () reveals syn conformation of the N–H bond relative to the meta-methyl group, stabilized by intermolecular N–H⋯O hydrogen bonds .
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRGYAJMYYVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-methylphenyl)methyl]acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: The major product is 3-methylbenzoic acid.
Reduction: The major product is 3-methylbenzylamine.
Substitution: The products vary depending on the nucleophile used but can include various substituted amides.
Scientific Research Applications
N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetanilides
Substituent Effects on Physical Properties
- Melting Points: Electron-withdrawing groups (e.g., -Br, -NO₂) increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). For example, N-(4-bromophenyl)acetamide has a significantly higher melting point (167.67°C) than the methyl-substituted analog .
- Density : Halogenated derivatives (e.g., N-(4-bromophenyl)acetamide) exhibit higher densities due to the atomic weight of bromine .
Spectroscopic Properties
- NMR Chemical Shifts :
- ¹H NMR : The meta-methyl group in N-(3-methylphenyl)acetamide deshields aromatic protons, causing upfield shifts compared to para-substituted analogs. For example, the N–H proton in meta-substituted acetanilides shows distinct chemical shifts due to hydrogen-bonding interactions .
- ¹³C NMR : Additivity principles () predict shifts for meta-methyl-substituted acetanilides. The acetamide carbonyl carbon (C=O) typically resonates at ~168–170 ppm, while the methyl group on the phenyl ring appears at ~21 ppm .
Structural and Crystallographic Comparisons
- Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide (), the syn conformation of the N–H bond relative to the meta-methyl group contrasts with the anti conformation observed in nitro-substituted analogs. This difference influences hydrogen-bonding motifs, with dual N–H⋯O interactions stabilizing the crystal lattice .
- Bond Lengths : The C=O bond length in acetanilides (~1.22 Å) and C-N bond length (~1.34 Å) remain consistent across derivatives, but substituents like chlorine or nitro groups may slightly alter these parameters due to electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
